2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 1-(3,5-dimethylfuran-2-yl)ethanone. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid and anhydrous ethanol as the solvent. The mixture is refluxed for a few hours, followed by cooling to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N’-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]benzohydrazide: Similar structure with an additional chloro and hydroxy group.
N’-[(1E)-1-(2-furyl)ethylidene]-2-chlorobenzohydrazide: Similar structure with a furan moiety instead of the dimethylfuran.
Uniqueness
2-chloro-N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide is unique due to the presence of the dimethylfuran moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-chloro-N-[(E)-1-(3,5-dimethylfuran-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-8-10(2)20-14(9)11(3)17-18-15(19)12-6-4-5-7-13(12)16/h4-8H,1-3H3,(H,18,19)/b17-11+ |
InChI Key |
PBSRAIUWBTUPPY-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)/C(=N/NC(=O)C2=CC=CC=C2Cl)/C)C |
Canonical SMILES |
CC1=CC(=C(O1)C(=NNC(=O)C2=CC=CC=C2Cl)C)C |
Origin of Product |
United States |
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